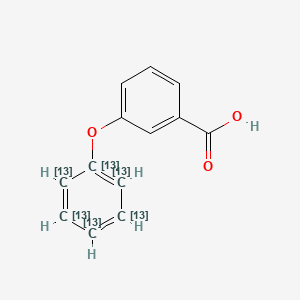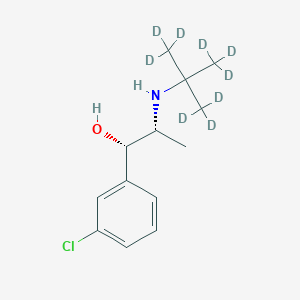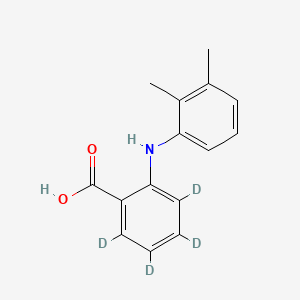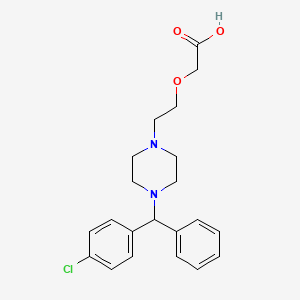
Lansoprazole-d4 Sulfone N-Oxide
Vue d'ensemble
Description
Lansoprazole-d4 Sulfone N-Oxide is a labeled impurity of Lansoprazole . It has a molecular formula of C16H10D4F3N3O4S and a molecular weight of 405.38 . It is also known by the CAS Number 1190009-70-1 .
Molecular Structure Analysis
The molecular structure of Lansoprazole-d4 Sulfone N-Oxide is represented by the formula C16H10D4F3N3O4S . The Smiles representation isO=S(C1=NC2=CC=CC=C2N1)(CC3=C(C)C(OCC(F)(F)F)=CC=[N+]3[O-])=O . Physical And Chemical Properties Analysis
Lansoprazole-d4 Sulfone N-Oxide has a molecular weight of 405.38 . The molecular formula is C16H10D4F3N3O4S .Applications De Recherche Scientifique
Synthesis and Characterization
Lansoprazole-d4 Sulfone N-Oxide is a metabolite of Lansoprazole, a widely used antiulcerative drug. The synthesis and characterization of Lansoprazole and its impurities, including Lansoprazole-d4 Sulfone N-Oxide, have been a significant area of research. Studies have focused on developing synthetic processes and characterizing Lansoprazole and its related compounds, including its sulfone N-oxide form (Reddy et al., 2008).
Metabolism and Pharmacokinetics
Research has also been conducted on the metabolism and pharmacokinetics of Lansoprazole. This includes studies on how Lansoprazole is metabolized in the liver to its main metabolites, such as the sulfone and the hydroxy derivative. For instance, the oxidative metabolism of Lansoprazole by human liver cytochromes P450 has been examined, identifying the forms of P450 involved in its hepatic biotransformation (Pichard et al., 1995).
Analytical Methodologies
Developing analytical methodologies for estimating related compounds in Lansoprazole bulk drug is another key research area. These studies focus on developing precise and accurate methods for separating and quantifying substances related to Lansoprazole using various chromatographic techniques. Such methodologies are crucial for routine analysis and quality control of Lansoprazole and its metabolites, including Lansoprazole-d4 Sulfone N-Oxide (Krishnamohan et al., 2012).
Impurities Identification and Isolation
Research also includes the identification and isolation of novel impurities of Lansoprazole formed under stress conditions, like thermal stress. Such studies are vital for understanding the stability of the compound and for ensuring the purity and safety of Lansoprazole in pharmaceutical preparations. This research is essential for developing degradation profiles and understanding the stability of drugs like Lansoprazole (Battu & Pottabathini, 2014).
Mécanisme D'action
Target of Action
Lansoprazole-d4 Sulfone N-Oxide is a deuterium-labeled derivative of Lansoprazole . Lansoprazole, the parent compound, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in the production of gastric acid, and by inhibiting them, Lansoprazole effectively reduces gastric acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), Lansoprazole is a prodrug and requires protonation via an acidic environment to become activated . Once activated, it binds to the gastric H,K-ATPase pumps, inhibiting their action and thus reducing the secretion of gastric acid . This results in an increase in gastric pH, providing relief from acid-related diseases.
Biochemical Pathways
The primary biochemical pathway affected by Lansoprazole is the gastric acid secretion pathway. By inhibiting the H,K-ATPase pumps, Lansoprazole disrupts the final step of gastric acid production, leading to a decrease in gastric acidity . This can promote healing in ulcerative diseases, treat symptoms of gastroesophageal reflux disease (GERD), and manage other conditions caused by excessive acid secretion .
Pharmacokinetics
Lansoprazole’s pharmacokinetics appear to be linear over a certain dosage range .
Result of Action
The primary result of Lansoprazole’s action is a reduction in gastric acid secretion. This leads to an increase in gastric pH, which can help gastrointestinal ulcers heal, treat symptoms of GERD, eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Lansoprazole-d4 Sulfone N-Oxide, like Lansoprazole, is influenced by the environment within the stomach. The drug requires an acidic environment to become activated . Therefore, factors that alter the acidity of the stomach could potentially influence the drug’s action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPAMTYJRPELQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












